molecular formula C11H12O2 B6320378 3-(4-Ethoxyphenyl)prop-2-yn-1-ol CAS No. 196599-71-0

3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6320378
CAS No.: 196599-71-0
M. Wt: 176.21 g/mol
InChI Key: PMHDWRWRUYWRCT-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is a propargylic alcohol, characterized by the presence of an ethoxyphenyl group attached to a propynyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide. The mixture is stirred at room temperature for a few hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like palladium or copper can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethoxyphenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Propargyl Alcohol: Similar in structure but lacks the ethoxyphenyl group.

    4-Ethoxybenzyl Alcohol: Contains the ethoxyphenyl group but lacks the propargylic alcohol moiety.

    Phenylpropargyl Alcohol: Similar structure but without the ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is unique due to the combination of the ethoxyphenyl group and the propargylic alcohol moiety. This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and various applications .

Properties

IUPAC Name

3-(4-ethoxyphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDWRWRUYWRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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